Cystamine Hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A radiation-protective agent that interferes with sulfhydryl enzymes. It may also protect against carbon tetrachloride liver damage.

Aplicaciones Científicas De Investigación

Neuroprotective Effects in Neurodegenerative Diseases

Cystamine has been studied extensively for its neuroprotective properties, particularly in the context of Huntington's disease (HD). Research indicates that cystamine acts as an inhibitor of transglutaminase, an enzyme implicated in the pathogenesis of HD. By inhibiting this enzyme, cystamine reduces neuronal death and improves motor performance in HD mouse models. Studies have shown that cystamine treatment increases levels of brain-derived neurotrophic factor (BDNF), which is crucial for striatal neuron survival .

Case Study

In a study involving HD mice treated with cystamine, researchers observed improved motor performance and prolonged survival compared to untreated controls. The treatment also resulted in elevated levels of heat shock proteins, which are known to protect against cellular stress .

Cosmetic Applications

Cystamine is utilized in the cosmetic industry primarily for its antioxidant properties. It is incorporated into formulations aimed at skin lightening and reducing hyperpigmentation conditions such as melasma. Clinical studies have demonstrated the efficacy of cysteamine hydrochloride (a derivative) in treating melasma through topical application .

Formulation Insights

- Cystamine can be included in various cosmetic formulations due to its stability and effectiveness as a skin-conditioning agent.

- Its antioxidant properties help protect the skin from oxidative stress and promote a more even skin tone.

Oligonucleotide Modifications

Cystamine-modified oligonucleotides have potential applications in structural biology and biochemistry. These modified nucleotides are used to study protein interactions and can facilitate cross-linking reactions essential for understanding RNA structure and function .

Research Findings

- Studies have shown that cystamine-modified RNA can stabilize hairpin structures, making them useful for various biochemical applications.

- The ability to form covalent bonds with proteins allows for innovative approaches in studying protein dynamics and interactions.

Therapeutic Applications

Cystamine has been investigated for its role in treating metabolic disorders such as cystinosis, a condition characterized by the accumulation of cystine within lysosomes. Cystamine helps lower intracellular cystine levels, thereby mitigating kidney damage associated with this disease .

Clinical Implications

- The use of cystamine in managing cystinosis has shown promise in delaying renal failure, highlighting its therapeutic potential beyond neurodegenerative diseases.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotection | Inhibits transglutaminase; increases BDNF levels | Improves motor performance in HD models |

| Cosmetic Formulations | Antioxidant properties; used for skin lightening | Effective in treating melasma |

| Oligonucleotide Modifications | Used for structural studies; facilitates cross-linking reactions | Stabilizes RNA structures |

| Treatment for Cystinosis | Lowers intracellular cystine levels; protects against kidney damage | Delays progression of renal failure |

Propiedades

Fórmula molecular |

C4H13BrN2S2 |

|---|---|

Peso molecular |

233.2 g/mol |

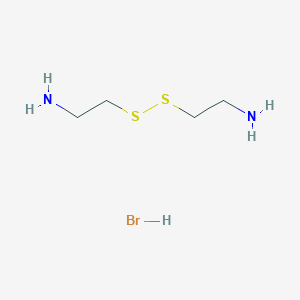

Nombre IUPAC |

2-(2-aminoethyldisulfanyl)ethanamine;hydrobromide |

InChI |

InChI=1S/C4H12N2S2.BrH/c5-1-3-7-8-4-2-6;/h1-6H2;1H |

Clave InChI |

LGUNFLLJLFIEHC-UHFFFAOYSA-N |

SMILES canónico |

C(CSSCCN)N.Br |

Sinónimos |

2,2' Dithiobisethanamine 2,2'-Dithiobisethanamine Calcium Salt, Cystamine Cystamine Cystamine Calcium Salt Cystamine Diacetate Cystamine Dihydrobromide Cystamine Dihydrochloride Cystamine Hydrobromide Cystamine Hydrochloride Cystamine Sulfate Cystamine Sulfate (1:1) Cysteinamine Disulfide Cystinamin Cystineamine Decarboxycystine Diacetate, Cystamine Diaminodiethyldisulfide Dihydrobromide, Cystamine Dihydrochloride, Cystamine Disulfide, Cysteinamine Hydrobromide, Cystamine Hydrochloride, Cystamine Sulfate, Cystamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.